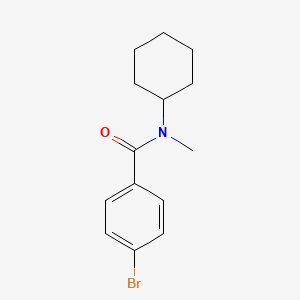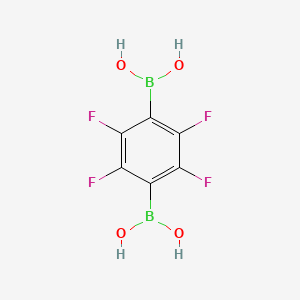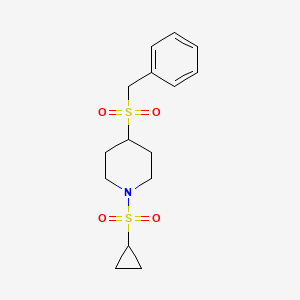![molecular formula C28H27N5O3S B2576418 2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide CAS No. 901756-02-3](/img/structure/B2576418.png)
2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide” is a compound that belongs to the class of 2-Amino [1,2,4]triazolo [1,5-c]quinazolines . It has a molecular formula of C26H20F3N5O3S and a molecular weight of 539.53.
Synthesis Analysis
The synthesis of this compound involves the use of synthetic strategies to gain access to a broad range of derivatives including novel polyheterocyclic compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[1,5-c]quinazoline core, which is an important pharmacophore considered as a privileged structure .
Applications De Recherche Scientifique
Benzodiazepine Binding Activity
Research has explored tricyclic heterocycles related to the 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones, which show high affinity for benzodiazepine receptors. A study by Francis et al. (1991) synthesized 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one with significant binding affinity to the benzodiazepine receptor. This compound and its analogues were potent benzodiazepine antagonists in rat models, indicating potential applications in neuropsychiatric research (Francis et al., 1991).
Antimicrobial Activity
A series of novel ([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids and esters were synthesized and evaluated for antimicrobial activity by Antipenko et al. (2009). These compounds demonstrated significant activity against various microorganisms, including Escherichia coli and Candida albicans. The research highlights the potential of these compounds in developing new antimicrobial agents (Antipenko et al., 2009).
Antihistaminic Agents
A study by Alagarsamy et al. (2008) on 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, synthesized from butyl amine, revealed significant in vivo H(1)-antihistaminic activity. These compounds effectively protected animals from histamine-induced bronchospasm, suggesting their utility in allergy and respiratory disorder treatments (Alagarsamy et al., 2008).
Nematicidal and Antimicrobial Agents
Reddy et al. (2016) synthesized a series of 2-aryl/heteryl-3-(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)-1,3-thiazolidin-4-ones and tested them for antimicrobial and nematicidal properties. These compounds showed significant activity against a range of microorganisms and nematodes, indicating their potential in agricultural and pharmaceutical applications (Reddy et al., 2016).
Antiinflammatory Activity
Gineinah et al. (2002) explored the synthesis of 2-aryl-4-oxo-1-(4-quinazolyl)quinazolines, which exhibited promising antiinflammatory potencies. These novel compounds could be valuable in developing new anti-inflammatory drugs (Gineinah et al., 2002).
Anticonvulsant Activity
Zhang et al. (2015) synthesized a series of 4-(substituted-phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones with significant anticonvulsant activity. Their findings suggest potential applications in the treatment of epilepsy and other seizure disorders (Zhang et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3S/c1-5-24(27(34)29-19-13-9-10-17(2)14-19)37-28-30-21-16-23(36-4)22(35-3)15-20(21)26-31-25(32-33(26)28)18-11-7-6-8-12-18/h6-16,24H,5H2,1-4H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNQYALTYZFTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(azepan-1-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2576335.png)
![(E)-4-((E)-2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-(5-nitrothiophen-2-yl)acrylate](/img/structure/B2576337.png)

![N-(4-ethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2576340.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2576344.png)
![Tert-butyl (+/-)-5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2576347.png)


![N-[(2S)-1-Fluoropropan-2-yl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2576350.png)
![N-[[5-butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2576353.png)

![(Z)-N-(5-Benzyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-2-yl)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2576356.png)

